molecular formula C18H16O2 B12792654 Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- CAS No. 80433-84-7

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-

Cat. No.: B12792654
CAS No.: 80433-84-7
M. Wt: 264.3 g/mol
InChI Key: TWMOMMCFHGETNT-ROUUACIJSA-N
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Description

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a well-known environmental pollutant and carcinogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through several methods, including:

    Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.

    Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand to achieve enantioselective dihydroxylation, producing the trans-diol with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form epoxides, which are highly reactive intermediates.

    Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products

    Epoxides: Formed through oxidation reactions.

    Hydrocarbons: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Mechanism of Action

The biological activity of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenesis . The molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism, including cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another PAH metabolite with similar carcinogenic properties.

    Chrysene-1,2-diol, 3,4-epoxide: A structurally related compound with comparable biological activity.

Uniqueness

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. These intermediates have a higher propensity to form DNA adducts compared to other PAH metabolites, making it a potent carcinogen .

Properties

CAS No.

80433-84-7

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1

InChI Key

TWMOMMCFHGETNT-ROUUACIJSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O

Origin of Product

United States

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